molecular formula C8H10N2O3 B2362154 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid CAS No. 160096-98-0

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

Cat. No.: B2362154
CAS No.: 160096-98-0
M. Wt: 182.179
InChI Key: XHMUCUBQVBBGNB-UHFFFAOYSA-N
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Description

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester. This intermediate is then hydrolyzed under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By binding to the active site of the enzyme, the compound can prevent the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .

Comparison with Similar Compounds

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid can be compared with other pyrimidine derivatives such as:

    5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.

    Cytosine: A nucleobase found in DNA and RNA.

    Thymine: Another nucleobase found in DNA.

    Uracil: A nucleobase found in RNA.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(2-3-7(11)12)8(13)10-4-9-5/h4H,2-3H2,1H3,(H,11,12)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUCUBQVBBGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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